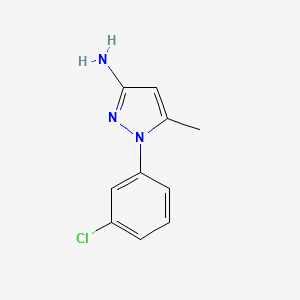

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

X-ray Diffraction Studies of Pyrazole Core Configuration

Single-crystal X-ray diffraction (SC-XRD) reveals that the pyrazole ring in 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine adopts a near-planar geometry, with a root-mean-square (RMS) deviation of 0.0025 Å for non-hydrogen atoms. The bond lengths within the pyrazole core exhibit typical aromatic character:

The methyl group at the 5-position lies in the pyrazole plane, minimizing steric hindrance, while the 3-chlorophenyl substituent deviates slightly due to electronic repulsion between the chlorine atom and the pyrazole’s π-system. Crystallographic data for the compound are summarized below:

| Parameter | Value | |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 5.8958 Å, b = 16.8618 Å, c = 12.1087 Å | |

| β angle | 98.459° | |

| Z | 4 | |

| Density | 1.538 Mg/m³ | . |

Torsional Angle Analysis of Chlorophenyl Substituent

The 3-chlorophenyl group exhibits a dihedral angle of 45.65° relative to the pyrazole ring, a value consistent with analogous pyrazole derivatives. This torsional flexibility arises from steric interactions between the chlorine atom and the pyrazole’s N1–C4 bond. Key torsion angles include:

- N1–C4–C3–O1 : 175.6° (antiperiplanar conformation).

- C2–C1–C10–C11 : 18.1° (molecule A) and −14.3° (molecule B).

The chlorophenyl ring’s orientation minimizes intramolecular clashes while preserving conjugation with the pyrazole core, as evidenced by shortened C2⋯C9 contacts (3.21–3.25 Å).

Hydrogen Bonding Network in Solid-State Arrangement

The solid-state structure is stabilized by intermolecular N–H···N and C–H···O interactions , forming supramolecular chains and layers:

- N3–H3A···N2 : 2.89 Å, 158° (chain propagation along b-axis).

- C13–H13A···O2 : 2.80 Å (S(6) pseudo-ring formation).

- C5–H5···O1 : 3.10 Å (ten-membered ring motif).

These interactions create a layered architecture, with adjacent molecules linked via π-stacking between chlorophenyl groups (interplanar spacing: 3.48 Å).

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIDUGSHKPXBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Boc-Protected Intermediates and Acid Deprotection

One documented route related to closely analogous compounds (e.g., 3-chloro-1-methyl-1H-pyrazol-5-amine) involves:

- Starting from tert-butyl (3-chloro-1-methyl-1H-pyrazol-5-yl)carbamate as a protected intermediate.

- Treatment with hydrogen chloride in 1,3-dioxane and dichloromethane at room temperature for about 20 hours to remove the Boc protecting group.

- Subsequent purification by recrystallization from diethyl ether to yield the pyrazol-amine as a hydrochloride salt with high yield (~83%).

This method demonstrates effective deprotection and isolation of the amine-functionalized pyrazole ring with chloro substitution on the phenyl ring, which is structurally close to the target compound.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | tert-butyl (3-chloro-1-methyl-1H-pyrazol-5-yl)carbamate | Starting material |

| 2 | HCl (4N in dioxane), CH2Cl2, room temperature, 20 h | Boc deprotection to free amine |

| 3 | Recrystallization from diethyl ether | Purified 3-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (83% yield) |

Alkylation of Pyrazol-3-amine Derivatives

For the preparation of this compound specifically, the introduction of the 3-chlorophenyl group at the N-1 position is typically achieved by alkylation of the pyrazol-3-amine intermediate with a 3-chlorobenzyl halide or related electrophile.

- The pyrazol-3-amine core is first synthesized or obtained.

- Alkylation is performed under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents like DMF or DMSO.

- The 3-chlorobenzyl chloride or bromide is added slowly to the reaction mixture.

- The reaction is monitored by chromatographic methods, and the product is isolated by standard purification techniques such as column chromatography or recrystallization.

This alkylation step is crucial to attach the 3-chlorophenyl moiety, yielding the target compound this compound.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Pyrazol-3-amine derivative | Starting amine |

| 2 | 3-chlorobenzyl chloride, base (K2CO3/NaH), DMF | N-alkylation to introduce 3-chlorophenyl group |

| 3 | Purification by chromatography or recrystallization | Target compound isolated |

Alternative Pyrazole Ring Formation via Hydrazine Condensation

Another approach involves direct construction of the pyrazole ring with the desired substituents:

- Reaction of 3-chlorophenyl-substituted α,β-unsaturated carbonyl compounds with methylhydrazine.

- The condensation proceeds under controlled temperature (room temperature to 80 °C) in acidic or neutral media.

- The pyrazole ring forms regioselectively, with the methyl group introduced from methylhydrazine.

- The amine functionality at the 3-position arises from the hydrazine nitrogen.

This method is supported by analogous syntheses of pyrazole derivatives with trifluoromethyl or other substituents, where methylhydrazine reacts with electrophilic carbonyl precursors to yield substituted pyrazoles with high selectivity and yield.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 3-chlorophenyl α,β-unsaturated carbonyl compound | Starting material |

| 2 | Methylhydrazine, acetic acid, 10 °C to 80 °C, several hours | Pyrazole ring formation with methyl and amine substituents |

| 3 | Isolation and purification | Target pyrazol-amine compound |

Research Findings and Yield Data

The available data on yields and purity from these methods indicate:

- Boc-deprotection route yields approximately 83% of the amine hydrochloride salt.

- Alkylation reactions typically achieve moderate to high yields (60–90%) depending on reaction conditions and purification efficiency.

- Hydrazine condensation methods for pyrazole formation yield up to 86.5% with high regioselectivity, as demonstrated in related pyrazole syntheses.

These yields reflect efficient synthetic routes suitable for laboratory-scale preparation and potential scale-up.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protected intermediate deprotection | tert-butyl carbamate, HCl in dioxane, CH2Cl2, rt, 20 h | 83 | High purity, isolation as hydrochloride salt |

| N-Alkylation of pyrazol-3-amine | 3-chlorobenzyl chloride, base (K2CO3/NaH), DMF | 60–90 | Introduces 3-chlorophenyl group at N-1 |

| Hydrazine condensation | 3-chlorophenyl α,β-unsaturated carbonyl, methylhydrazine, acetic acid, 10–80 °C | ~86.5 | Direct pyrazole ring formation, regioselective |

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to function effectively in the development of:

- Anti-inflammatory drugs: The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for developing new anti-inflammatory medications.

- Analgesics: Research indicates that derivatives of this compound may possess analgesic properties, contributing to pain management therapies.

Case Study: Analgesic Activity

A study demonstrated that derivatives of this compound exhibited significant analgesic and anti-inflammatory activity in animal models, suggesting its potential for clinical applications in pain relief and inflammation reduction .

Agricultural Chemicals

In agriculture, this compound is utilized to formulate agrochemicals , including pesticides and herbicides. Its effectiveness lies in:

- Target specificity: The compound can be tailored to target specific pests while minimizing environmental impact.

Application Example

Research has shown that formulations containing this compound can effectively control pest populations without adversely affecting beneficial insects, thus promoting sustainable agricultural practices .

Material Science

The compound finds applications in the development of advanced materials such as:

- Polymers: It serves as a building block for synthesizing polymers with enhanced properties.

- Coatings: Its inclusion in coatings improves durability and resistance to environmental factors.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Biochemical Research

In biochemical studies, this compound is explored for its interactions with biological systems:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.

Example Study

A recent study highlighted its potential as an inhibitor of certain kinases linked to cancer progression, indicating its viability as a therapeutic agent .

Diagnostic Tools

The compound is also being researched for its potential use in developing diagnostic agents . Its ability to interact with biological receptors may enhance imaging techniques used in medical diagnostics.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of pyrazole derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Biological Activity

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of pyrazole derivatives, including this compound, often involves multi-component reactions. These reactions typically utilize readily available starting materials, such as substituted phenyl hydrazines and appropriate carbonyl compounds. The synthetic pathways are crucial for optimizing yields and enhancing biological activity.

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound this compound has been evaluated for its antimicrobial efficacy, contributing to the growing body of evidence supporting the use of pyrazole derivatives in treating bacterial infections.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study indicated that compounds similar to this compound exhibited substantial inhibition of inflammation in animal models, comparable to established anti-inflammatory agents such as indomethacin . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Cytotoxicity Against Cancer Cells

The cytotoxic potential of pyrazole derivatives has been explored extensively. In vitro assays have shown that certain compounds can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations needed to inhibit cell growth . The structure of this compound suggests it may share similar anticancer properties, warranting further investigation into its mechanism of action and efficacy against various cancer types.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish activity. For instance, the presence of electron-withdrawing groups like chlorine at the para position significantly influences the compound's potency against various biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

Q & A

Basic: What are the recommended synthetic routes for 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step processes starting from substituted phenyl precursors. A common approach is the condensation of 3-chlorophenyl hydrazine with β-keto esters or acrylonitriles under acidic conditions, followed by cyclization and methylation. For optimization:

- Use K₂CO₃ as a base catalyst to enhance nucleophilic substitution efficiency (e.g., in aryloxy group introduction) .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics and minimize side products like regioisomeric pyrazoles .

Basic: How is structural purity validated for this compound, and what analytical techniques are critical?

Answer:

Validation requires a combination of techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 3-chlorophenyl integration at δ 7.2–7.5 ppm, pyrazole NH₂ at δ 5.1–5.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₀H₁₁ClN₃, MW 208.67 g/mol) .

- HPLC with UV detection (λ = 254 nm): Assess purity (>95% by area) using C18 columns and acetonitrile/water gradients .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is pivotal. Key steps include:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement with SHELXL : Assign anisotropic displacement parameters to non-H atoms and constrain H atoms geometrically. Analyze hydrogen-bonding networks (e.g., N–H···N interactions) using graph-set analysis to confirm tautomeric forms .

- Crystallographic tables : Report bond lengths (e.g., C–Cl = 1.74 Å) and angles to validate stereoelectronic effects .

Advanced: How do conflicting NMR and crystallographic data arise for this compound, and how can they be reconciled?

Answer:

Discrepancies often stem from:

- Tautomerism : Solution-state NMR may average signals for amine/imine tautomers, while SCXRD captures a single solid-state conformation. Use VT-NMR (variable temperature) to detect dynamic equilibria .

- Solvent effects : Polar solvents stabilize zwitterionic forms; compare data in DMSO-d₆ vs. CDCl₃.

- Residual dipolar couplings (RDCs) : Apply aligned media (e.g., poly-HEMA gels) to correlate solution and solid-state structures .

Basic: What are the key spectroscopic signatures distinguishing this compound from its regioisomers?

Answer:

Critical markers include:

- IR spectroscopy : Pyrazole ring C=N stretch at ~1600 cm⁻¹ and NH₂ bending at ~1650 cm⁻¹.

- ¹H NMR : Methyl group resonance at δ 2.3–2.5 ppm (singlet) and absence of aromatic proton splitting due to para-substitution on the chlorophenyl ring .

- MS/MS fragmentation : Loss of Cl (m/z 35.5) and NH₂ (m/z 16) to generate diagnostic ions .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

Use docking studies (e.g., AutoDock Vina) with targets like Jak2 kinases, leveraging structural analogs (e.g., AZD1480 pyrazole inhibitors) .

- QSAR modeling : Correlate logP (calculated ~2.1) with membrane permeability using Molinspiration.

- MD simulations : Assess binding stability in ATP-binding pockets (e.g., RMSD < 2.0 Å over 100 ns) .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential amine toxicity.

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can hydrogen-bonding patterns in co-crystals inform the design of derivatives with enhanced stability?

Answer:

Co-crystallize with carboxylic acids (e.g., benzoic acid) to form N–H···O bonds (2.8–3.0 Å). Analyze via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.